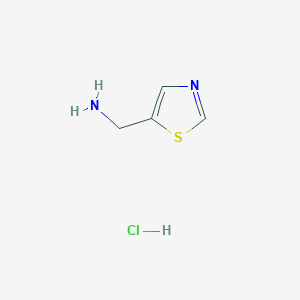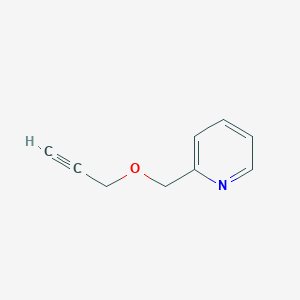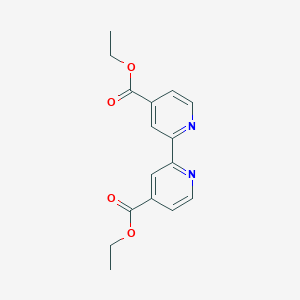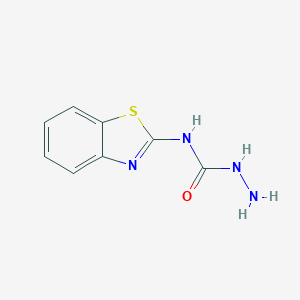
Dilinoleoylphosphatidylcholine
Overview
Description
. It is a type of glycerophospholipid that contains two linoleic acid chains esterified to the glycerol backbone at the sn-1 and sn-2 positions, and a phosphocholine group attached to the sn-3 position. This compound is commonly found in biological membranes and plays a crucial role in various cellular processes .
Mechanism of Action
Target of Action
1,2-Linoleoylphosphatidylcholine, also known as Dilinoleoylphosphatidylcholine, primarily targets cell membranes . It is an amphoteric mixture containing phospholipids like phosphatidylcholine, which are key components of cell membranes . It can help maintain membrane fluidity and thereby increase the absorption of drugs .
Mode of Action
The compound interacts with its targets by maintaining membrane fluidity, which enhances the absorption of drugs . It can transport both hydrophilic and hydrophobic drugs . Interestingly, it has been reported to possess anticancer property in colon cancer . It also has a regulating influence on inflammation induced by deoxycholic acid (DC) and contributes to apoptosis of adipocytes .
Biochemical Pathways
1,2-Linoleoylphosphatidylcholine is involved in several biochemical pathways. It plays a significant role in HDL-mediated lipid transport . It also interacts with genes that are significantly enriched in these pathways .
Pharmacokinetics
It is known that the compound can increase the bioavailability of drugs by enhancing their absorption through the maintenance of membrane fluidity .
Result of Action
The compound’s action results in increased absorption of drugs, which can lead to enhanced therapeutic efficacy . In the context of cancer therapy, it has been reported to possess anticancer property in colon cancer . It also contributes to the apoptosis of adipocytes .
Action Environment
The action, efficacy, and stability of 1,2-Linoleoylphosphatidylcholine can be influenced by various environmental factors. It is known that the compound is obtained by water degumming the extracted oil of soybean seeds , suggesting that its production and availability might be influenced by factors affecting soybean cultivation.
Biochemical Analysis
Biochemical Properties
1,2-Linoleoylphosphatidylcholine is involved in several biochemical reactions, primarily due to its role as a phospholipid. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is phospholipase A2, which hydrolyzes the fatty acid at the sn-2 position of phospholipids, releasing arachidonic acid and lysophosphatidylcholine . This interaction is crucial for the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. Additionally, 1,2-Linoleoylphosphatidylcholine interacts with lipoproteins, such as high-density lipoprotein (HDL), playing a role in lipid transport and metabolism .
Cellular Effects
1,2-Linoleoylphosphatidylcholine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of protein kinase C, which is involved in regulating cell growth, differentiation, and apoptosis . Furthermore, 1,2-Linoleoylphosphatidylcholine can impact the expression of genes related to lipid metabolism and inflammation, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of 1,2-Linoleoylphosphatidylcholine involves its interactions with various biomolecules. It binds to specific proteins, such as phosphatidylcholine transfer protein (PCTP), which facilitates the transfer of phosphatidylcholine between different cellular membranes . This binding interaction is essential for maintaining membrane integrity and fluidity. Additionally, 1,2-Linoleoylphosphatidylcholine can modulate enzyme activity, such as the inhibition of phospholipase A2, which affects the production of inflammatory mediators . These molecular interactions contribute to the compound’s overall effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Linoleoylphosphatidylcholine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Linoleoylphosphatidylcholine can undergo oxidation, leading to the formation of phosphatidylcholine hydroperoxides . These oxidative products can have different biological activities compared to the parent compound, potentially affecting cellular processes such as lipid peroxidation and membrane integrity. Long-term studies in vitro and in vivo have demonstrated that the degradation of 1,2-Linoleoylphosphatidylcholine can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1,2-Linoleoylphosphatidylcholine can vary with different dosages in animal models. At low doses, it may have beneficial effects on lipid metabolism and inflammation, while at high doses, it can exhibit toxic or adverse effects. For example, studies have shown that high doses of 1,2-Linoleoylphosphatidylcholine can lead to liver toxicity and oxidative stress in animal models . Additionally, threshold effects have been observed, where certain dosages are required to achieve specific biological outcomes . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications.
Metabolic Pathways
1,2-Linoleoylphosphatidylcholine is involved in several metabolic pathways, including the Kennedy pathway and the Lands cycle . In the Kennedy pathway, phosphatidylcholine is synthesized de novo from choline, while the Lands cycle involves the remodeling of existing phospholipids. These pathways are essential for maintaining the balance between phospholipids and neutral lipids in cells. Additionally, 1,2-Linoleoylphosphatidylcholine interacts with enzymes such as lysophosphatidylcholine acyltransferase (LPCAT), which plays a role in the acylation of lysophosphatidylcholine to form phosphatidylcholine . These metabolic interactions are crucial for regulating lipid homeostasis and cellular function.
Transport and Distribution
The transport and distribution of 1,2-Linoleoylphosphatidylcholine within cells and tissues involve specific transporters and binding proteins. Phosphatidylcholine transfer protein (PCTP) is one such protein that facilitates the transfer of phosphatidylcholine between cellular membranes . This transport is essential for maintaining membrane composition and function. Additionally, 1,2-Linoleoylphosphatidylcholine can be incorporated into lipoproteins, such as HDL, which transport lipids through the bloodstream . The distribution of 1,2-Linoleoylphosphatidylcholine within cells and tissues is influenced by its interactions with these transporters and binding proteins.
Subcellular Localization
The subcellular localization of 1,2-Linoleoylphosphatidylcholine is critical for its activity and function. This compound is primarily localized in cellular membranes, where it contributes to membrane structure and fluidity. Additionally, it can be found in lipid droplets, which are involved in lipid storage and metabolism . The localization of 1,2-Linoleoylphosphatidylcholine is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for its role in cellular processes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dilinoleoyl-sn-glycero-3-PC can be synthesized through a series of esterification and phosphorylation reactions. The synthesis typically starts with linoleic acid, which undergoes esterification with glycerol to form 1,2-dilinoleoyl-sn-glycerol. This intermediate is then phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of 1,2-Dilinoleoyl-sn-glycero-3-PC involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,2-Dilinoleoyl-sn-glycero-3-PC undergoes various chemical reactions, including oxidation, hydrolysis, and substitution reactions.
Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymatic hydrolysis is typically carried out using lipases under mild conditions.
Substitution: Substitution reactions often require the use of nucleophiles and appropriate catalysts.
Major Products Formed
Oxidation: Hydroperoxides and other oxidative derivatives.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Substitution: Various substituted phospholipids depending on the nucleophile used.
Scientific Research Applications
1,2-Dilinoleoyl-sn-glycero-3-PC has a wide range of scientific research applications:
Comparison with Similar Compounds
1,2-Dilinoleoyl-sn-glycero-3-PC is similar to other phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine. its unique feature is the presence of two linoleic acid chains, which confer distinct physical and chemical properties .
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains oleic acid chains instead of linoleic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains palmitic acid chains instead of linoleic acid.
1,2-Dilinolenoyl-sn-glycero-3-phosphocholine: Contains linolenic acid chains instead of linoleic acid.
Properties
IUPAC Name |
2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXDQWZBHIXIEJ-ZPPAUJSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6542-05-8 | |
| Record name | 1,2-Linoleoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)
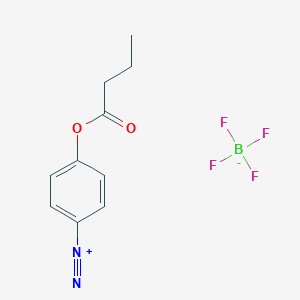
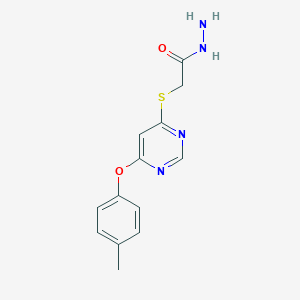

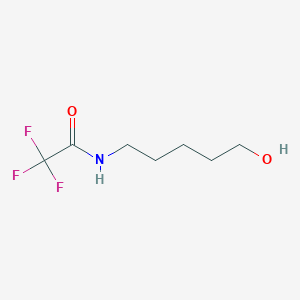
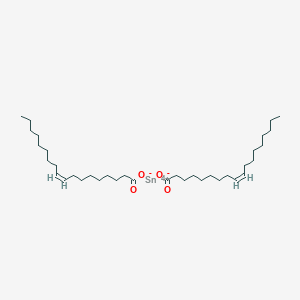
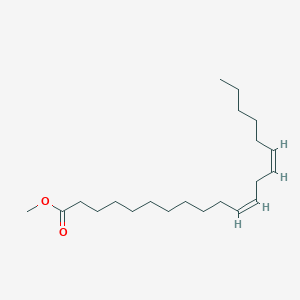

![methanesulfonic acid;[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B162823.png)
